molecular formula C7H8N4O2 B3017997 1-(hydrazinecarbonyl)-N-(pyridin-2-yl)formamide CAS No. 53117-32-1

1-(hydrazinecarbonyl)-N-(pyridin-2-yl)formamide

Cat. No.: B3017997
CAS No.: 53117-32-1
M. Wt: 180.167
InChI Key: JMCVJNPXUVYEFA-UHFFFAOYSA-N
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Description

1-(Hydrazinecarbonyl)-N-(pyridin-2-yl)formamide is a chemical compound that features a hydrazinecarbonyl group attached to a pyridin-2-yl formamide

Scientific Research Applications

1-(Hydrazinecarbonyl)-N-(pyridin-2-yl)formamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and as a potential lead compound in drug discovery.

    Industry: The compound can be used in the production of materials with specific properties, such as polymers or coatings.

Preparation Methods

The synthesis of 1-(hydrazinecarbonyl)-N-(pyridin-2-yl)formamide typically involves the reaction of hydrazine derivatives with pyridine carboxylic acids or their derivatives. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities.

Chemical Reactions Analysis

1-(Hydrazinecarbonyl)-N-(pyridin-2-yl)formamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of hydrazones or other condensation products.

Mechanism of Action

The mechanism of action of 1-(hydrazinecarbonyl)-N-(pyridin-2-yl)formamide involves its interaction with molecular targets such as enzymes or receptors. The hydrazinecarbonyl group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The pyridin-2-yl formamide moiety can enhance the binding affinity and specificity of the compound towards its targets.

Comparison with Similar Compounds

1-(Hydrazinecarbonyl)-N-(pyridin-2-yl)formamide can be compared with other similar compounds, such as:

    1-(Hydrazinecarbonyl)-N-(pyridin-3-yl)formamide: This compound has the hydrazinecarbonyl group attached to the 3-position of the pyridine ring, which may result in different reactivity and binding properties.

    1-(Hydrazinecarbonyl)-N-(pyridin-4-yl)formamide: The attachment at the 4-position of the pyridine ring can also influence the compound’s chemical behavior and biological activity.

    Hydrazinecarboxamides: These compounds have similar hydrazinecarbonyl groups but differ in the attached aromatic or aliphatic groups, leading to variations in their properties and applications.

Properties

IUPAC Name

2-hydrazinyl-2-oxo-N-pyridin-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O2/c8-11-7(13)6(12)10-5-3-1-2-4-9-5/h1-4H,8H2,(H,11,13)(H,9,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMCVJNPXUVYEFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC(=O)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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